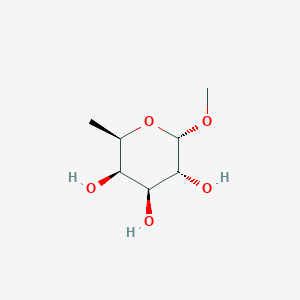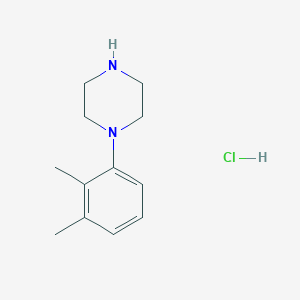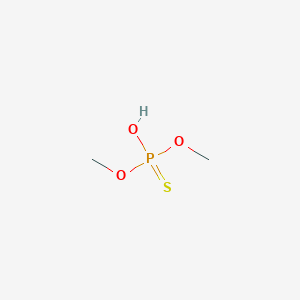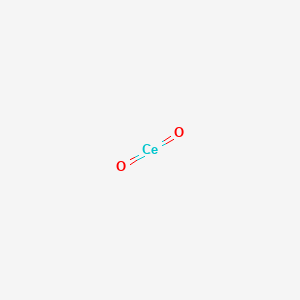
Cerium dioxide
Overview
Description
Synthesis Analysis
The solvothermal synthesis of cerium oxides, including cerium dioxide, is highlighted for its distinct advantages in controlling the crystal form and morphology at the nanoscale. This method facilitates the one-step formation of ceria materials with specific shapes and sizes, from spherical and cubic particles to anisotropic polyhedra and rods. It also allows for doping ceria with transition-metal ions to tune its properties for practical applications, offering phases not accessible through high-temperature synthesis methods (Walton, 2011).
Molecular Structure Analysis
This compound's crystal structure is crucial in defining its chemical and physical properties. The cubic fluorite structure of CeO2 allows for the coexistence of Ce3+ and Ce4+ ions, compensated by the formation of oxygen vacancies. These vacancies play a significant role in ceria's catalytic activities, especially in reactions involving redox processes. The ability to tailor these structural features through synthesis conditions impacts the material's effectiveness in various applications, highlighting the importance of understanding and controlling this compound's molecular structure (Annis et al., 2021).
Chemical Reactions and Properties
This compound's chemical properties are deeply influenced by its redox behavior, which is characterized by the presence of both Ce3+ and Ce4+ oxidation states. This unique feature enables ceria to act as an effective catalyst in various chemical reactions, including the oxidation of carbon monoxide and selective hydrogenation reactions. Its ability to switch between oxidation states allows for the absorption and release of oxygen, facilitating catalytic processes at the molecular level. The presence of oxygen vacancies further enhances its catalytic performance, making this compound a material of choice for environmental and industrial catalysis (Dey & Dhal, 2020; Razmgar et al., 2021).
Physical Properties Analysis
The physical properties of this compound, such as morphology, particle size, and surface area, significantly affect its application performance. Nanoscale this compound exhibits enhanced properties due to its high surface area to volume ratio, influencing its reactivity and interaction with other substances. These properties are critical in applications ranging from environmental protection to energy conversion and storage. The control over physical attributes through synthesis methods enables the fine-tuning of this compound's properties for specific applications (Grinko et al., 2019).
Chemical Properties Analysis
This compound's chemical behavior is marked by its strong oxidation-reduction capabilities, which are essential for its application in catalysis, pollution control, and energy devices. Its chemical properties are manipulated through doping and synthesis techniques to improve its performance in specific reactions, such as the oxidation of pollutants or the reduction of carbon dioxide. The interaction of this compound with other chemical species, facilitated by its variable oxidation states and the presence of oxygen vacancies, underscores its importance in chemical processes and materials science (Singh, 2016).
Scientific Research Applications
Nanoparticle Synthesis and Characterization : CeO2 is used in the synthesis of nanoparticles, particularly for applications in catalysis, environmental remediation, and solar energy conversion. Its incorporation into titania (TiO2) nanoparticles enhances properties like size distribution, morphology, and surface area, which are crucial in various applications (Torres-Romero, Cajero-Juárez, & Contreras-García, 2017).
Biomedical Applications : CeO2 nanoparticles exhibit significant biological activities and have been explored for use in biological research and medicine. Its physicochemical properties make it a candidate for various medical applications, owing to its reactivity and interaction with biological systems (Ivanov, Shcherbakov, & Usatenko, 2009).
Industrial Catalysis : CeO2 plays a vital role in industrial catalysis, especially in processes involving the depollution of noxious compounds from gaseous streams, such as in automotive and industrial emissions. It is also used in the catalytic dehydrogenation of ethylbenzene to styrene and for organic compound removal from wastewater (Trovarelli, Leitenburg, Boaro, & Dolcetti, 1999).
Optical and Electronic Applications : Due to its high refractive index and dielectric constant, CeO2 thin films have applications in optics and electronics. These properties are studied and characterized using techniques like X-ray photoelectron spectroscopy (Sundaram, Wahid, & Melendez, 1997).
Environmental Geochemistry : CeO2 nanoparticles have been studied for their environmental impact, particularly in relation to their fate in terrestrial environments such as landfills and soils. The biological and ecological effects of these nanoparticles, including their potential toxicity and antioxidant properties, are areas of active research (Dahle & Arai, 2015).
Fuel Cells and Catalysis : CeO2-based materials are crucial in catalytic systems for various applications, including fuel cells, photocatalysis, and organic reactions. The material's unique properties and its ability to participate in catalytic processes make it a key component in these applications (Montini, Melchionna, Monai, & Fornasiero, 2016).
Research in Nanotechnology and Toxicology : There is growing interest in the properties of CeO2 nanoparticles, particularly in their applications in biology and medicine. Research is also focused on assessing the efficiency and toxicity of these nanoparticles in various medical and industrial contexts (Kuznetsova & Zhilkina, 2021).
Mechanism of Action
Target of Action
Cerium dioxide nanoparticles (CeO2 NPs) are known for their unique antibacterial properties . They primarily target bacterial cells, including strains like E. coli and S. aureus . The primary targets within these cells are the cellular structures and metabolic processes that are disrupted by the action of the CeO2 NPs .
Mode of Action
The mode of action of CeO2 NPs is based on their distinct antibacterial mechanism, which involves the reversible conversion between two valence states of cerium (Ce(III) and Ce(IV)) . This redox activity allows CeO2 NPs to interact with their targets and induce changes that lead to the death of the bacterial cells . Additionally, CeO2 NPs possess enzyme-like activities, including superoxide dismutase (SOD)-, catalase-, and peroxidase-like properties .
Biochemical Pathways
The biochemical pathways affected by CeO2 NPs involve the generation of reactive oxygen species (ROS) and the disruption of cellular metabolism . The reversible conversion between the two valence states of cerium allows CeO2 NPs to act as a catalyst for both oxidation and reduction reactions . This can lead to the generation of ROS, which can cause oxidative stress and damage to cellular components, ultimately leading to cell death .
Pharmacokinetics
The pharmacokinetics of CeO2 NPs, including their absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding their bioavailability and potential toxicity . A physiologically based pharmacokinetic (PBPK) model has been developed to describe the time courses of CeO2 NPs in various tissues of rats . This model can provide important information to evaluate their toxicity to biological organisms .
Result of Action
The result of the action of CeO2 NPs is the inhibition of bacterial growth and the death of bacterial cells . This is achieved through the generation of ROS, which can cause oxidative stress and damage to cellular components . In addition to their antibacterial properties, CeO2 NPs also exhibit antioxidant, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of CeO2 NPs can be influenced by various environmental factors. For instance, the synthesis method of CeO2 NPs can affect their toxicity and compatibility with living tissues . Furthermore, the presence of other substances in the environment, such as other metal ions or organic matter, can also affect the activity of CeO2 NPs .
Safety and Hazards
Future Directions
Cerium Dioxide is emerging as a unique material, holding great promise for future market breakthroughs. It is being used in a wide range of catalytic applications, such as fuel cells, reforming processes, photocatalysis, water-gas shift reaction, thermochemical water splitting, and organic reactions .
Biochemical Analysis
Biochemical Properties
Cerium dioxide nanoparticles have been found to exhibit redox activity, free radical scavenging property, and biofilm inhibition . These properties make this compound a potential future candidate for various biochemical reactions. This compound nanoparticles interact with various enzymes, proteins, and other biomolecules. For instance, they have been explored for their potential in antiviral applications, including as inhibitors of viral enzymes .
Cellular Effects
This compound nanoparticles have shown promise as catalytic antioxidants in cell culture models . They have the potential to positively impact biological processes, including inflammatory responses and cell proliferation . The reactivity at the surface of these nanoparticles poses challenges for their biological utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its unique ability to switch between different oxidation states (Ce3+ and Ce4+), which allows it to act as a potent antioxidant . This redox capability enables this compound to scavenge free radicals and exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific temporal effects can vary depending on the experimental conditions, this compound nanoparticles generally exhibit stability and do not degrade easily .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, this compound nanoparticles have shown to reduce inflammation and treat ulcerative colitis in animal models .
Metabolic Pathways
This compound nanoparticles can influence various metabolic pathways. They have been found to mitigate the reactive oxygen species levels and modulate gene expression of metabolic pathways, especially glycolytic and pentose phosphate pathways .
Transport and Distribution
This compound nanoparticles can be transported and distributed within cells and tissues. The transport and distribution of this compound are influenced by its surface charge . For instance, positively charged this compound remains mainly bound to the epidermis of the root with little present in the apoplast or cytoplasm .
Subcellular Localization
The subcellular localization of this compound can vary depending on the nanoparticle’s surface charge . For example, negatively charged this compound is found in the cytoplasm throughout the root cross section . The subcellular localization of this compound plays a critical role in its activity and function .
properties
IUPAC Name |
dioxocerium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETPSERCERDGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ce]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeO2 | |
| Record name | cerium(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cerium(IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.115 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White (pure) to pale yellow crystals; Insoluble in water; [Merck Index] | |
| Record name | Ceric oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2085 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1306-38-3 | |
| Record name | Ceria | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceric oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001306383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)




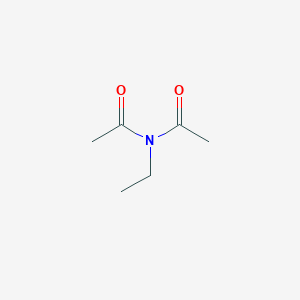

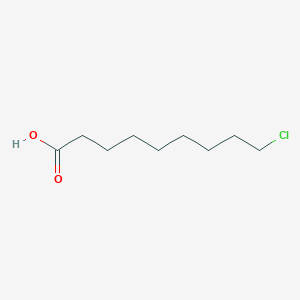
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)

